1-Cyclopentyl-3-(2-ethylphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-7-3-6-10-13(11)16-14(17)15-12-8-4-5-9-12/h3,6-7,10,12H,2,4-5,8-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIJLTAWBYZGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Cyclopentyl 3 2 Ethylphenyl Urea
Established Synthetic Routes to Urea (B33335) Derivatives Applicable to 1-Cyclopentyl-3-(2-ethylphenyl)urea
The construction of the urea moiety in this compound can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and considerations for safety and environmental impact.
Amine-Isocyanate Coupling Strategies
The most direct and widely employed method for the synthesis of unsymmetrical ureas is the coupling of an amine with an isocyanate. commonorganicchemistry.com For the synthesis of this compound, this would involve the reaction of cyclopentylamine with 2-ethylphenyl isocyanate.
This reaction is typically conducted in an inert solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), at room temperature. commonorganicchemistry.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate, and it is generally a high-yield transformation that does not require a catalyst or base. commonorganicchemistry.com A one-pot, two-step process can also be employed where an alkyl halide is converted to an isocyanate in situ followed by the addition of the amine.
Table 1: Representative Solvents for Amine-Isocyanate Coupling
| Solvent | Polarity | Boiling Point (°C) | Typical Reaction Temperature |
| Dichloromethane (DCM) | Polar aprotic | 39.6 | Room Temperature |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Room Temperature |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Room Temperature |
This table provides examples of common solvents used for the synthesis of urea derivatives via amine-isocyanate coupling.
Alternative Synthetic Approaches (e.g., Phosgene-Free Methods)
Growing environmental and safety concerns have driven the development of synthetic routes that avoid hazardous reagents like phosgene and isocyanates. rsc.orgresearchgate.net These "phosgene-free" methods offer safer and more sustainable alternatives for the synthesis of this compound.
One common strategy involves the use of phosgene substitutes . Reagents like carbonyldiimidazole (CDI) and triphosgene (a solid, safer alternative to gaseous phosgene) can be used to activate an amine, which then reacts with a second amine to form the urea. commonorganicchemistry.comasianpubs.org
Another approach is the use of carbamates as intermediates. For instance, reacting an amine with a reactive carbamate, such as an isopropenyl or phenyl carbamate, can yield the desired urea. commonorganicchemistry.com The synthesis of unsymmetrical ureas can be achieved in good to excellent yields via carbamates, offering an operationally simple and potentially scalable method. thieme-connect.com
Furthermore, the use of carbon dioxide as a C1 source is an attractive green alternative. acs.org Amines can react with CO2 to form carbamic acids, which can then be dehydrated in situ to generate isocyanates for subsequent reaction with another amine. acs.orgscholaris.ca Other phosgene-free carbonyl sources include organic carbonates, such as ethylene carbonate, and S,S-dimethyl dithiocarbonate. researchgate.netorganic-chemistry.org
Table 2: Comparison of Phosgene-Free Reagents for Urea Synthesis
| Reagent | Advantages | Disadvantages |
| Carbonyldiimidazole (CDI) | Solid, less toxic than phosgene | Can lead to symmetrical urea byproducts |
| Triphosgene | Solid, easier to handle than phosgene | Forms phosgene in situ, still highly toxic |
| Carbamates | Stable intermediates, avoids isocyanates | May require forcing conditions |
| Carbon Dioxide | Non-toxic, abundant, economical | Often requires catalysts and specific reaction conditions |
This table summarizes the key features of various phosgene-free reagents used in urea synthesis.
Optimization Strategies for Yield and Purity of Urea Derivatives
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, particularly in process chemistry. Key parameters that can be adjusted include reaction temperature, reaction time, solvent, and the stoichiometry of reactants.
For amine-isocyanate coupling reactions, maintaining a controlled temperature, often at or below room temperature, can minimize side reactions. High-throughput synthesis approaches have been developed where reaction conditions are systematically varied to find the optimal parameters. rsc.org
In phosgene-free methods, the order of addition of reagents can be critical to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com For instance, when using CDI or triphosgene, the sequential addition of the two different amines is necessary to favor the formation of the unsymmetrical product.
Purification of the final product is essential to remove unreacted starting materials and byproducts. Common purification techniques for urea derivatives include:
Recrystallization: This is a highly effective method for obtaining crystalline solids of high purity. The choice of solvent is critical and is determined by the solubility profile of the desired urea and its impurities.
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used to separate the target compound from impurities based on polarity. thieme-connect.com
Structural Elucidation Techniques Utilized for this compound and its Precursors
The unambiguous identification and characterization of this compound and its synthetic precursors rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization Methods (e.g., NMR, MS, FTIR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-ethylphenyl group, the methylene and methyl protons of the ethyl group, the methine and methylene protons of the cyclopentyl group, and the N-H protons of the urea moiety. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. ¹³C NMR would provide complementary information, with characteristic signals for the carbonyl carbon of the urea, the aromatic carbons, and the aliphatic carbons of the cyclopentyl and ethyl groups. researchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of urea derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which provides further structural information. nih.govresearchgate.net A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations (around 3300-3500 cm⁻¹), the C=O (carbonyl) stretching vibration of the urea group (around 1630-1680 cm⁻¹), and C-N stretching vibrations. researchgate.netnih.govwhiterose.ac.uk
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic, ethyl, cyclopentyl, and N-H protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. |
| MS (ESI) | A molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. |
| FTIR | Absorption bands for N-H stretch, C=O stretch, and C-N stretch. |
This table outlines the anticipated spectroscopic features for the structural confirmation of this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of urea derivatives. researchgate.net A reversed-phase HPLC method, using a C18 column, is typically employed. google.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. google.commtc-usa.commtc-usa.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light. merckmillipore.com The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Table 4: Typical HPLC Conditions for Purity Analysis of Urea Derivatives
| Parameter | Typical Value/Type |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with optional additives (e.g., TFA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 210 nm or 254 nm) |
| Injection Volume | 5 - 20 µL |
This table presents a general set of HPLC parameters that could be adapted for the purity assessment of this compound.
Design and Synthesis of this compound Analogs and Derivatives
The fundamental approach to synthesizing this compound and its analogs involves the reaction between an amine and an isocyanate. wikipedia.org This can be achieved through two primary pathways:
Reaction of cyclopentylamine with 2-ethylphenyl isocyanate.
Reaction of 2-ethylaniline with cyclopentyl isocyanate.
The isocyanate intermediates are key for these syntheses. While they can be purchased, they are often prepared from a primary amine using phosgene or a safer equivalent like triphosgene. nih.gov However, due to the high toxicity of phosgene, alternative "phosgene-free" methods are preferred. These methods often generate the isocyanate in situ from carboxylic acids, amides, or hydroxamic acids via Curtius, Hofmann, or Lossen rearrangements, respectively. nih.govtandfonline.comresearchgate.net Another widely used and safer phosgene substitute is N,N'-Carbonyldiimidazole (CDI), which reacts with an amine to form a carbamoyl-imidazole intermediate that subsequently reacts with a second amine to yield the unsymmetrical urea. nih.gov
Cyclopentyl Moiety Modifications and Their Synthetic Accessibility
Modifying the cyclopentyl group is a common strategy to explore the structure-activity relationship (SAR) of urea-based compounds. These modifications can range from altering the ring size to introducing various substituents or replacing it with acyclic alkyl groups. The synthetic feasibility of these analogs is high due to the commercial availability and straightforward synthesis of a wide array of primary amines.
Key modifications include:
Varying Cycloalkyl Ring Size: Replacing the cyclopentyl group with other cycloalkyl moieties such as cyclobutyl, cyclohexyl, or cycloheptyl. This is achieved by substituting cyclopentylamine with the corresponding cycloalkylamine in the urea synthesis.
Introducing Acyclic Alkyl Groups: Using various linear or branched alkylamines (e.g., isopropylamine, tert-butylamine) in place of cyclopentylamine to probe the steric and electronic requirements of the binding pocket.
Substitution on the Cyclopentyl Ring: Incorporating functional groups (e.g., hydroxyl, methoxy) onto the cyclopentyl ring. This requires the synthesis of specifically substituted cyclopentylamines, which can be more complex but offers finer control over the molecule's properties.
The general synthetic scheme for these modifications remains the reaction of the desired primary amine with 2-ethylphenyl isocyanate.
Table 1: Examples of Analogs with Cyclopentyl Moiety Modifications
| Target Analog | Required Amine Precursor | Required Isocyanate Precursor |
|---|---|---|
| 1-Cyclohexyl-3-(2-ethylphenyl)urea | Cyclohexylamine | 2-Ethylphenyl isocyanate |
| 1-Isopropyl-3-(2-ethylphenyl)urea | Isopropylamine | 2-Ethylphenyl isocyanate |
| 1-(4-Hydroxycyclopentyl)-3-(2-ethylphenyl)urea | 4-Hydroxycyclopentylamine | 2-Ethylphenyl isocyanate |
| 1-Adamantyl-3-(2-ethylphenyl)urea | Adamantylamine | 2-Ethylphenyl isocyanate |
Exploration of Substituent Effects on the Ethylphenyl Group
Altering the substitution pattern on the ethylphenyl ring is a critical strategy for modulating the electronic properties, lipophilicity, and metabolic stability of the parent compound. By introducing various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) on the phenyl ring, researchers can fine-tune the molecule's interaction with its biological target.
The synthesis of these analogs typically starts with a substituted aniline. For example, to synthesize an analog with a fluoro substituent, one would use the corresponding fluoro-substituted 2-ethylaniline. This aniline can either be reacted with cyclopentyl isocyanate or first converted to the corresponding substituted phenyl isocyanate before reaction with cyclopentylamine. A wide range of substituted anilines are commercially available, making this a versatile approach for generating a library of derivatives. researchgate.net
Table 2: Examples of Analogs with Ethylphenyl Group Modifications
| Target Analog | Required Aniline Precursor | Required Isocyanate Precursor |
|---|---|---|
| 1-Cyclopentyl-3-(4-fluoro-2-ethylphenyl)urea | 4-Fluoro-2-ethylaniline | Cyclopentyl isocyanate |
| 1-Cyclopentyl-3-(2-ethyl-4-methoxyphenyl)urea | 2-Ethyl-4-methoxyaniline | Cyclopentyl isocyanate |
| 1-Cyclopentyl-3-(4-chloro-2-ethylphenyl)urea | 4-Chloro-2-ethylaniline | Cyclopentyl isocyanate |
| 1-Cyclopentyl-3-(2,4-diethylphenyl)urea | 2,4-Diethylaniline | Cyclopentyl isocyanate |
Urea Linkage Modifications (e.g., Thioureas, Carbamates)
Modifying the central urea linkage to its bioisosteres, such as thioureas and carbamates, can significantly alter the compound's hydrogen bonding capacity, conformational preferences, and metabolic stability.
Thioureas: The synthesis of the corresponding thiourea analog, 1-Cyclopentyl-3-(2-ethylphenyl)thiourea, is achieved by replacing the isocyanate reagent with an isothiocyanate. The reaction of cyclopentylamine with 2-ethylphenyl isothiocyanate, or 2-ethylaniline with cyclopentyl isothiocyanate, yields the desired thiourea. Reagents such as N,N'-thiocarbonyldiimidazole (TCDI) can also be employed as thiocarbonyl transfer agents.
Carbamates: Carbamate analogs can be considered as hybrids of esters and amides. The synthesis of a carbamate analog, such as cyclopentyl (2-ethylphenyl)carbamate, involves the reaction of 2-ethylphenyl isocyanate with cyclopentanol. Alternatively, reacting cyclopentylamine with 2-ethylphenyl chloroformate would also yield the corresponding carbamate.
Table 3: Analogs with Urea Linkage Modifications
| Analog Type | Example Structure Name | Key Reagents |
|---|---|---|
| Thiourea | 1-Cyclopentyl-3-(2-ethylphenyl)thiourea | Cyclopentylamine and 2-Ethylphenyl isothiocyanate |
| Carbamate | Cyclopentyl (2-ethylphenyl)carbamate | Cyclopentanol and 2-Ethylphenyl isocyanate |
| Carbamate | 2-Ethylphenyl (cyclopentyl)carbamate | 2-Ethylaniline and Cyclopentyl chloroformate |
Synthesis of Labeled Derivatives for Mechanistic Investigations
Isotopically labeled derivatives are indispensable tools for studying the mechanism of action, metabolism, and pharmacokinetics of drug candidates. Isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H or D) can be incorporated into the structure of this compound.
Carbon Labeling (¹³C or ¹⁴C): The carbonyl carbon of the urea is the most common site for carbon isotope incorporation. This can be accomplished using labeled carbonyl sources. For instance, ¹³CO₂ or ¹⁴CO₂ can be used in palladium-mediated carbonylations or Staudinger aza-Wittig sequences to produce the labeled urea. nih.govsemanticscholar.orgrsc.org Alternatively, labeled phosgene ([¹¹C]COCl₂) or potassium cyanate (K¹⁴CN) can serve as the source of the labeled carbonyl group. nih.govresearchgate.net
Deuterium Labeling (²H): Deuterium atoms can be introduced at specific, metabolically labile positions to study the kinetic isotope effect, potentially slowing down metabolism and improving the pharmacokinetic profile. Labeled starting materials, such as aniline-d₅ or deuterated cyclopentylamine, can be used as building blocks in the synthesis. nih.govzeotope.com Catalytic hydrogen-deuterium exchange reactions using D₂O are also a common method for introducing deuterium into aromatic rings or alkyl chains. researchgate.netnih.gov
These labeled compounds are crucial for quantitative analysis in biological matrices via mass spectrometry and for imaging techniques like Positron Emission Tomography (PET) when short-lived isotopes like ¹¹C are used. nih.gov
Molecular Interactions and Biological Activity Profiling of 1 Cyclopentyl 3 2 Ethylphenyl Urea in Vitro Focus
Receptor Binding and Ligand-Target Interactions (In Vitro)
Affinity and Selectivity Profiling against Molecular Targets (In Vitro)
There is no publicly available data detailing the binding affinity or selectivity of 1-Cyclopentyl-3-(2-ethylphenyl)urea for any specific molecular targets. Studies on analogous compounds often reveal interactions with G-protein coupled receptors or other receptor families, but such information is not available for this specific molecule.
Mechanistic Studies of Allosteric Modulation
No mechanistic studies have been published that investigate the potential for this compound to act as an allosteric modulator at any receptor. Research into similar urea-containing molecules has demonstrated both positive and negative allosteric modulation of various receptors, highlighting a potential avenue for future investigation for this compound.
Enzyme Inhibition and Activation Studies (Cell-Free and In Vitro Cellular Assays)
Kinetic Characterization of Enzyme Modulation
Information regarding the kinetic parameters of any potential enzyme modulation by this compound is not available.
Identification of Specific Enzyme Targets
There are no published reports identifying any specific enzyme targets for this compound. The urea (B33335) scaffold is present in inhibitors of various enzymes, such as soluble epoxide hydrolase and certain kinases, but no such activity has been documented for this particular derivative.
Cellular Pathway Modulation by this compound (In Vitro Studies)
In the absence of receptor binding or enzyme inhibition data, there is no information on the modulation of any cellular pathways by this compound in in vitro cellular models.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The biological activity of N-alkyl-N'-aryl ureas can be significantly influenced by structural modifications to both the alkyl and aryl moieties. Structure-activity relationship (SAR) studies on various urea derivatives have provided general principles that can be extrapolated to understand the potential impact of modifying this compound.
For instance, in a series of N-aryl-N'-(2-chloroethyl)ureas, it was found that a branched alkyl chain or a halogen at the 4-position of the phenyl ring was crucial for significant cytotoxicity nih.gov. This suggests that modifications to the cyclopentyl and 2-ethylphenyl groups of the target compound could have a profound effect on its activity.
Studies on urea derivatives as anti-tuberculosis agents have shown a preference for bulky alkyl and aryl substitutions for maximal activity nih.gov. This indicates that the size and nature of the substituents on both sides of the urea linkage are critical for biological function.
Furthermore, the central urea moiety itself is a key determinant of activity. Modifications such as replacing the urea with a thiourea or a carbamate, or N-methylation of the urea, have been shown to dramatically decrease the anti-mycobacterial potency of certain derivatives nih.gov.
The following table summarizes the general SAR trends observed for N-alkyl-N'-aryl ureas based on available literature.
| Modification Site | Structural Change | Impact on In Vitro Activity | Reference |
| Aryl Ring | Halogen substitution (e.g., 4-position) | Increased cytotoxicity | nih.gov |
| Bulky substituents | Increased anti-tuberculosis activity | nih.gov | |
| Alkyl Group | Branched chain | Increased cytotoxicity | nih.gov |
| Bulky ring systems | Increased anti-tuberculosis activity | nih.gov | |
| Urea Linkage | Replacement with thiourea or carbamate | Decreased anti-tuberculosis activity | nih.gov |
| N-methylation | Decreased anti-tuberculosis activity | nih.gov |
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the urea scaffold, several key pharmacophoric features have been identified through various studies.
The urea moiety itself is a critical pharmacophore, capable of forming multiple stable hydrogen bonds with protein and receptor targets nih.gov. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planarity and resonance of the urea group also contribute to its binding properties nih.gov.
Pharmacophore models for sulfonyl-urea compounds with dual thromboxane receptor antagonist and thromboxane synthase inhibitor activity have identified five essential recognition sites: two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring nih.gov.
For N-acyl cyclic urea derivatives, a pharmacophore model identified an aromatic nitrogen with a lone pair and three aromatic ring features as having pharmacophoric relevance, while hydrogen bond acceptor and hydrophobic features were not found to be key in that specific model researchgate.net.
These studies suggest that the key pharmacophoric features of a urea-based compound can vary depending on the specific biological target. For this compound, a hypothetical pharmacophore model would likely include:
Hydrogen Bond Donor: The two N-H groups of the urea.
Hydrogen Bond Acceptor: The carbonyl oxygen of the urea.
Hydrophobic Features: The cyclopentyl ring and the ethyl group on the phenyl ring.
Aromatic Feature: The phenyl ring.
The following table outlines the key pharmacophoric features of the urea scaffold.
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donors (N-H) | Two protons attached to nitrogen atoms. | Form hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor (C=O) | The oxygen atom of the carbonyl group. | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrophobic Groups | Nonpolar alkyl and aryl substituents. | Engage in van der Waals interactions with hydrophobic pockets of the target. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Can participate in π-π stacking or hydrophobic interactions. |
Lack of Specific Research Data for this compound Precludes Article Generation
Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific published research on the chemical compound this compound within the scope of the requested computational and theoretical investigations. Despite extensive queries targeting quantum chemical calculations, molecular docking and dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this particular molecule, no dedicated studies were identified.
The user's request stipulated a detailed article focusing solely on this compound, structured around a precise outline of computational chemistry topics. This requires access to specific research findings, data tables, and in-depth analysis pertaining directly to this compound. The current body of publicly accessible scientific literature does not appear to contain this specific information.
Therefore, until such research is conducted and published, the generation of a detailed article on the computational and theoretical investigations of this compound remains unfeasible.
Computational and Theoretical Investigations of 1 Cyclopentyl 3 2 Ethylphenyl Urea
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Cyclopentyl-3-(2-ethylphenyl)urea Derivatives
Development of Predictive Models for In Vitro Activity
Predictive models for the in vitro activity of novel compounds are a cornerstone of modern medicinal chemistry, enabling the prioritization of molecules for synthesis and testing. For a compound like this compound, Quantitative Structure-Activity Relationship (QSAR) modeling would be a primary approach.
A QSAR study involves statistically correlating the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For urea (B33335) derivatives, such models have been successfully developed. For instance, a study on phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents utilized QSAR analysis to identify key drivers of activity nih.gov. This approach allows researchers to build a mathematical model that can then predict the activity of unsynthesized analogs.
To develop a predictive model for the in vitro activity of this compound, a library of analogous compounds would first need to be synthesized and their biological activity measured. These activities, often expressed as IC50 or EC50 values, would serve as the dependent variable in the QSAR model.
Identification of Molecular Descriptors Correlating with Activity
The success of a QSAR model hinges on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For the this compound scaffold, relevant descriptors would likely include:
Electronic Descriptors: These describe the electron distribution within the molecule. For urea derivatives, the hydrogen bonding capability of the urea moiety is crucial for biological activity, and descriptors related to partial charges on the nitrogen and oxygen atoms would be important nih.gov.
Steric Descriptors: These relate to the size and shape of the molecule. The cyclopentyl and 2-ethylphenyl groups would be characterized by descriptors such as molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: Lipophilicity, often quantified as logP, is a critical parameter in drug action. QSAR analyses of urea-substituted compounds have shown that lipophilicity can be a key driver of biological activity nih.gov.
Topological Descriptors: These are numerical representations of the molecular structure, capturing information about connectivity and branching.
By systematically varying the substituents on the cyclopentyl and phenyl rings of the this compound core and analyzing the resulting changes in activity, statistical methods like multiple linear regression or partial least squares can be used to identify the descriptors that have the most significant correlation with the desired biological effect.
Table 1: Examples of Molecular Descriptors for QSAR Studies of Urea Derivatives
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
| Electronic | Partial Atomic Charges | Describes the hydrogen bonding potential of the urea group. |
| Dipole Moment | Indicates the overall polarity of the molecule. | |
| Steric | Molecular Volume | Quantifies the size of the cyclopentyl and ethylphenyl groups. |
| Surface Area | Relates to the potential for intermolecular interactions. | |
| Hydrophobic | LogP | Measures the lipophilicity, influencing cell membrane permeability. |
| Topological | Wiener Index | Captures the branching and connectivity of the molecular skeleton. |
De Novo Design and Virtual Screening Approaches based on the this compound Scaffold
Beyond predicting the activity of related compounds, computational methods can be used to design entirely new molecules or to screen vast virtual libraries for potential drug candidates based on the this compound scaffold.
De Novo Design: This computational technique involves building new molecules from scratch or by modifying existing ones to fit a specific biological target. If the protein target of this compound is known and its three-dimensional structure has been determined, de novo design algorithms can be used to generate novel urea derivatives that are predicted to have improved binding affinity and selectivity. This approach has been successfully applied to the design of cyclic urea inhibitors for enzymes like Factor Xa nih.govnih.gov.
Virtual Screening: This method involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If the target of this compound is known, its structure can be used for a structure-based virtual screen. In this process, millions of virtual compounds are "docked" into the binding site of the target protein, and their predicted binding affinities are calculated. This allows for the rapid identification of promising candidates for further experimental testing. Pharmacophore-based virtual screening is another powerful technique that has been used to discover novel urea-containing compounds with potential therapeutic applications nih.govtandfonline.com. A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. Such a model could be developed based on the structure of this compound and used to search for other molecules that share these key features.
Advanced Research Applications and Methodological Contributions of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available public information, research data, or published studies concerning the specific applications of the chemical compound This compound within the advanced research contexts outlined in the requested article structure.
The requested sections and subsections pertain to highly specialized areas of research, including its use as a chemical probe for target validation, its application in affinity-based proteomics, its role in cell-based mechanistic assays, its integration into high-throughput screening libraries, its potential in materials science, and its use in analytical method development.
Extensive searches for "this compound" and its potential identifiers in connection with terms such as "chemical probe," "affinity proteomics," "cell-based assay," "high-throughput screening," "materials science," and "analytical methods" did not yield any relevant scientific findings. The literature does contain information on other urea derivatives and their various applications; however, no data specifically links This compound to the advanced methodological contributions detailed in the prompt.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific compound that adheres to the provided outline. The creation of such an article would require fabricating data and research findings, which would violate the principles of scientific accuracy and integrity.
Future Directions and Emerging Research Avenues for 1 Cyclopentyl 3 2 Ethylphenyl Urea
Exploration of Novel Biological Targets for 1-Cyclopentyl-3-(2-ethylphenyl)urea
The therapeutic efficacy of a compound is fundamentally linked to its interaction with specific biological targets. While the initial research on urea (B33335) derivatives has established their potential in areas like cancer and infectious diseases, the exploration for novel targets for this compound is a key future direction. Research into related urea compounds has revealed a variety of biological activities, suggesting a broad potential for this chemical class.
For instance, certain proflavine (B1679165) urea derivatives have demonstrated anticancer activity, which is believed to stem from their ability to intercalate with nucleic acids. nih.gov This mode of action disrupts cell division and proliferation. nih.gov Other studies on different urea derivatives have identified promising antimicrobial properties. Notably, compounds have shown significant growth inhibition against resilient bacterial strains like Acinetobacter baumannii. nih.gov
Furthermore, research into ethylenediurea (B156026) analogs has pointed towards the A2AR adenosine (B11128) receptor as a potential molecular target. mdpi.com This finding opens up the possibility that this compound or its derivatives could modulate signaling pathways associated with such receptors, which are involved in various physiological processes. The investigation into these and other potential targets, such as specific enzymes or signaling proteins, will be crucial in defining the therapeutic niche for this compound. The diverse activities observed in similar molecules underscore the importance of broad-based screening and target identification studies.
Advanced Synthetic Strategies for Complex this compound Derivatives
The development of advanced synthetic methodologies is paramount to creating novel derivatives of this compound with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Current synthetic routes often involve the reaction of an appropriate isocyanate with an amine. For example, a general procedure for synthesizing aryl ureas involves cooling a mixture of 1-(2-aminoethyl)-2-imidazolidinone in dry toluene (B28343) and then adding a solution of the relevant phenyl isocyanate. mdpi.com Another established method for creating unsymmetrical ureas utilizes reagents like PhI(OAc)₂ (diacetoxyiodobenzene) to facilitate the coupling. nih.gov
Future strategies will likely focus on creating more complex and structurally diverse analogs. This could involve late-stage functionalization, a technique that modifies a lead compound in the final steps of synthesis, allowing for the rapid generation of a library of derivatives. nih.gov Additionally, the development of stereoselective synthesis will be critical, as the chirality of a molecule can significantly impact its biological activity. The synthesis of derivatives incorporating diverse functionalities, such as heterocyclic rings or specific pharmacophores, could also lead to compounds with novel mechanisms of action or improved target engagement. For example, the incorporation of a lipophilic adamantane (B196018) moiety has been shown to result in outstanding inhibition against Acinetobacter baumannii in certain urea derivatives. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to this compound research holds immense potential. researchgate.net These computational tools can significantly accelerate the identification of promising drug candidates while reducing the costs and time associated with traditional laboratory research. researchgate.net
One of the key applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By analyzing the chemical structures and biological activities of a series of related urea compounds, ML algorithms can build predictive models. These models can then be used to estimate the activity of virtual, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. Furthermore, AI and ML can be employed for in silico toxicology predictions, helping to identify potential safety liabilities early in the drug development process. researchgate.net These computational approaches can also elucidate the potential mechanisms of action by simulating interactions with various biological targets, guiding further experimental validation. researchgate.net
Interdisciplinary Collaborations in this compound Studies
The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The future advancement of this compound research will heavily rely on such interdisciplinary collaborations.
This collaborative framework would ideally involve:
Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved properties. nih.govnih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing to determine the biological activity and mechanism of action of the synthesized compounds. nih.govmdpi.com
Computational Scientists and Bioinformaticians: To apply AI and ML models for predictive studies, analyze large datasets, and perform molecular docking simulations to visualize compound-target interactions. researchgate.net
Structural Biologists: To determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for structure-based drug design.
By fostering a collaborative environment, research teams can leverage their collective expertise to overcome challenges and accelerate the translation of promising research findings from the laboratory to potential therapeutic applications. The study of urea derivatives has already shown the power of this approach, combining synthesis, biological evaluation, and molecular docking to identify lead candidates. nih.gov
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine:
- CRISPR-Cas9 knockout of putative targets (e.g., kinases).
- Thermal proteome profiling (TPP) to identify engaged proteins.
- Metabolomics (LC-HRMS) to trace pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
